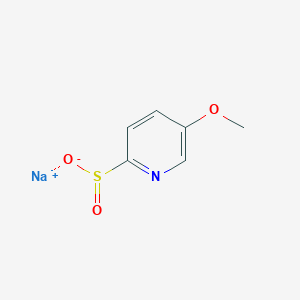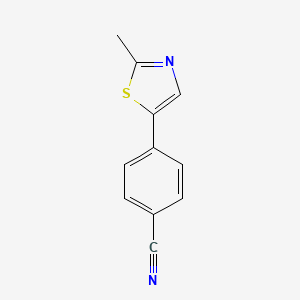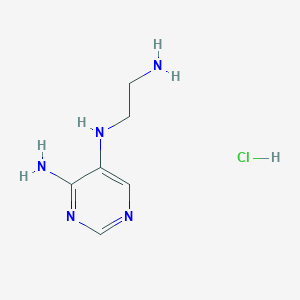![molecular formula C9H17NO B12981621 (1,1-Dimethyl-5-oxaspiro[2.4]heptan-6-yl)methanamine](/img/structure/B12981621.png)
(1,1-Dimethyl-5-oxaspiro[2.4]heptan-6-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1,1-Dimethyl-5-oxaspiro[2.4]heptan-6-yl)methanamine is a unique organic compound characterized by its spirocyclic structure. This compound features a spiro linkage between a seven-membered ring and a five-membered oxaspiro ring, with a methanamine group attached to the six-membered ring. The presence of the spiro linkage and the methanamine group makes this compound interesting for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,1-Dimethyl-5-oxaspiro[2.4]heptan-6-yl)methanamine typically involves the formation of the spirocyclic structure followed by the introduction of the methanamine group. One common synthetic route includes the cyclization of appropriate precursors under acidic or basic conditions to form the spirocyclic core. Subsequent functionalization with a methanamine group can be achieved through reductive amination or other suitable amination reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(1,1-Dimethyl-5-oxaspiro[2.4]heptan-6-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce various amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, (1,1-Dimethyl-5-oxaspiro[2.4]heptan-6-yl)methanamine is used as a building block for the synthesis of more complex molecules. Its unique spirocyclic structure makes it valuable for studying ring strain and reactivity.
Biology
Biologically, this compound can be used in the design of novel pharmaceuticals. Its structural features may impart specific biological activities, making it a candidate for drug development.
Medicine
In medicine, derivatives of this compound may exhibit therapeutic properties, such as antimicrobial or anticancer activities. Research is ongoing to explore its potential in various medical applications.
Industry
Industrially, this compound can be used in the production of specialty chemicals and materials. Its unique structure can impart desirable properties to polymers and other materials.
Mechanism of Action
The mechanism of action of (1,1-Dimethyl-5-oxaspiro[2.4]heptan-6-yl)methanamine involves its interaction with specific molecular targets. The methanamine group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The spirocyclic structure may also play a role in the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1,7-Dioxaspiro[5.5]undecane: This compound shares a spirocyclic structure but differs in the ring size and functional groups.
Spiro[5.5]undecane derivatives: These compounds have similar spirocyclic cores but may contain different heteroatoms or substituents.
Uniqueness
(1,1-Dimethyl-5-oxaspiro[2.4]heptan-6-yl)methanamine is unique due to its specific ring size and the presence of both an oxaspiro ring and a methanamine group. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C9H17NO |
|---|---|
Molecular Weight |
155.24 g/mol |
IUPAC Name |
(2,2-dimethyl-5-oxaspiro[2.4]heptan-6-yl)methanamine |
InChI |
InChI=1S/C9H17NO/c1-8(2)5-9(8)3-7(4-10)11-6-9/h7H,3-6,10H2,1-2H3 |
InChI Key |
RAHWADNBZMKEQS-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC12CC(OC2)CN)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


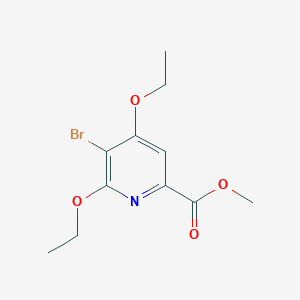
![2-(6,11-Dihydrodibenzo[b,e]oxepin-11-yl)ethan-1-amine](/img/structure/B12981542.png)
![tert-Butyl 6-methoxy-1H-pyrrolo[3,2-b]pyridine-1-carboxylate](/img/structure/B12981548.png)
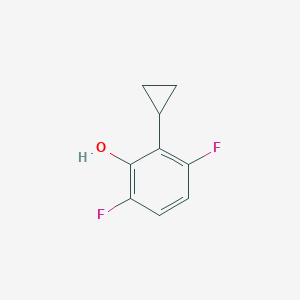
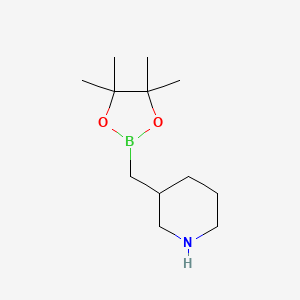
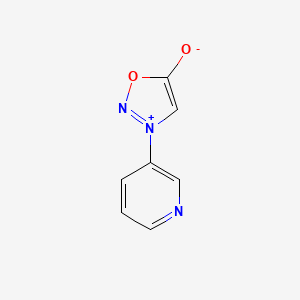
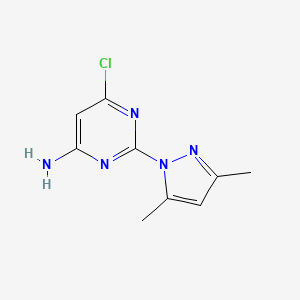
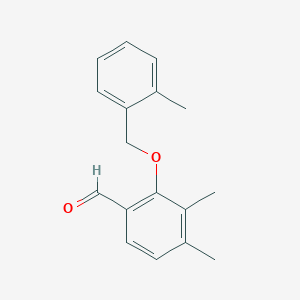

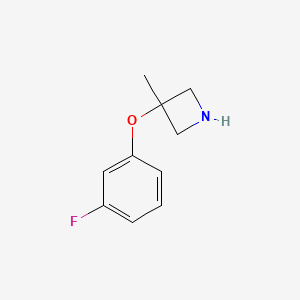
![4,4,5,5-Tetramethyl-2-(spiro[3.5]non-6-en-7-yl)-1,3,2-dioxaborolane](/img/structure/B12981600.png)
